![molecular formula C18H16FNO4S B2498860 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide CAS No. 2034556-81-3](/img/structure/B2498860.png)
5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FN3K and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide, also known as 5-fluoro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzene-1-sulfonamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Its unique structure allows it to interfere with cellular processes that are crucial for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Applications
Research has demonstrated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity suggests that it could be developed into a new class of antibiotics or antifungal agents, addressing the growing issue of antimicrobial resistance .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these debilitating conditions .
Antifibrotic Applications
Finally, the compound has been studied for its antifibrotic effects, particularly in liver fibrosis. It appears to inhibit the activation of hepatic stellate cells, which play a key role in the development of fibrosis. This could lead to new treatments for liver diseases such as cirrhosis.
These diverse applications highlight the potential of 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide in various fields of scientific research. Each application warrants further investigation to fully understand the mechanisms involved and to develop effective therapeutic strategies.
[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]
Mechanism of Action
Target of action
The compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes like dihydropteroate synthase, often used in the treatment of bacterial infections .
Mode of action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They inhibit this enzyme, preventing the synthesis of dihydrofolic acid, a precursor of folic acid, in bacteria .
Biochemical pathways
By inhibiting dihydropteroate synthase, sulfonamides block the synthesis of folic acid in bacteria. Folic acid is necessary for the synthesis of nucleic acids and the growth of the bacteria .
Result of action
The ultimate effect of sulfonamides is the prevention of bacterial growth and replication, leading to the death of the bacteria .
Action environment
The efficacy and stability of sulfonamides can be influenced by various factors including pH, presence of other drugs, and individual patient characteristics. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
properties
IUPAC Name |
5-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-23-17-7-6-16(19)10-18(17)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBFEYDKCYRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide |
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